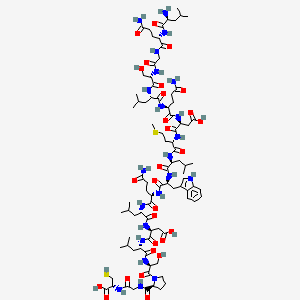
Pentanal, 5-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanal, 5-(2-propenyloxy)- is an organic compound belonging to the class of aldehydes It is characterized by the presence of a pentanal group attached to a 2-propenyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 5-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of pentanal with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product through an etherification process.
Industrial Production Methods
In an industrial setting, the production of Pentanal, 5-(2-propenyloxy)- can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of efficient catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentanal, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The propenyloxy group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the propenyloxy group under mild conditions.
Major Products Formed
Oxidation: Formation of pentanoic acid.
Reduction: Formation of 5-(2-propenyloxy)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanal, 5-(2-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pentanal, 5-(2-propenyloxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the propenyloxy group can participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Pentanal: A simple aldehyde with similar reactivity but lacking the propenyloxy group.
Hexanal: Another aldehyde with a longer carbon chain, exhibiting different physical properties.
Butanal: A shorter-chain aldehyde with distinct reactivity and applications.
Uniqueness
Pentanal, 5-(2-propenyloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such functionality is desired.
Properties
CAS No. |
176915-87-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-prop-2-enoxypentanal |
InChI |
InChI=1S/C8H14O2/c1-2-7-10-8-5-3-4-6-9/h2,6H,1,3-5,7-8H2 |
InChI Key |
SGAYYHCWXXFMIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
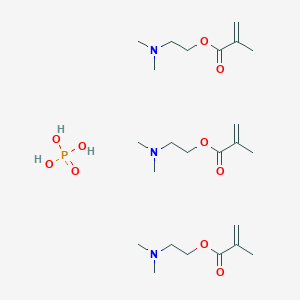
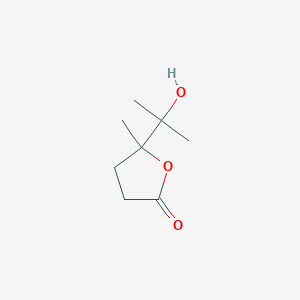

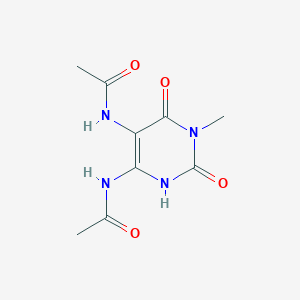
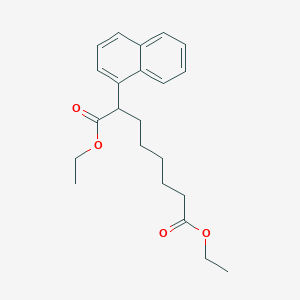
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
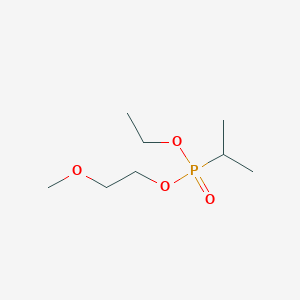
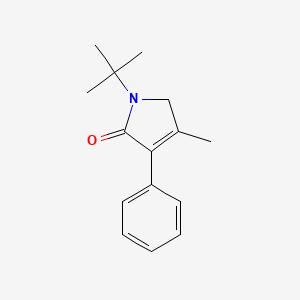
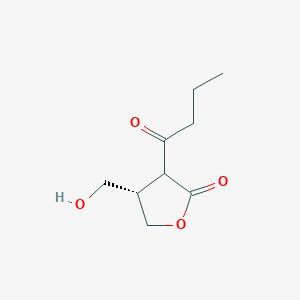
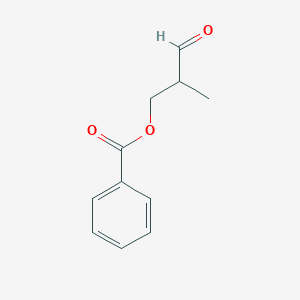
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)
